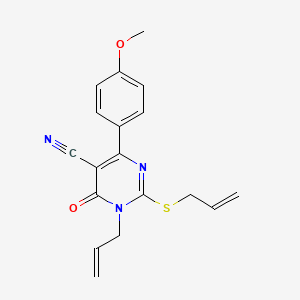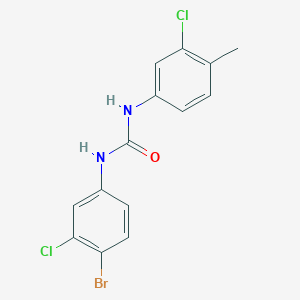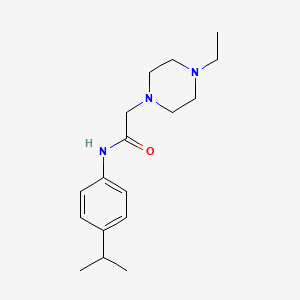
N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide
Descripción general
Descripción
N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide, also known as BZTG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZTG belongs to the class of benzothiazole derivatives, which have been found to possess various biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide is not fully understood. However, it is believed that this compound exerts its biological activities by interfering with various cellular pathways. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to possess antifungal and antibacterial effects by inhibiting the growth of microorganisms. Furthermore, this compound has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is generally high. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is insoluble in water, which limits its use in aqueous-based experiments. Furthermore, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide. One potential direction is to investigate its potential as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential efficacy against different types of cancer. Another potential direction is to investigate the use of this compound as an antifungal and antibacterial agent. Further studies are needed to investigate its potential efficacy against a broader range of microorganisms. Additionally, further studies are needed to investigate the toxicity and safety profile of this compound.
Aplicaciones Científicas De Investigación
N~1~-1,3-benzothiazol-2-yl-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as antitumor, antifungal, and antibacterial effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-14(2)7-10(15)13-11-12-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWVMVOKMUFDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4670300.png)


![methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4670329.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4670342.png)

![N-allyl-2-{[(4-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4670356.png)
![1,5-dimethyl-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B4670357.png)
![2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4-quinolinecarboxamide](/img/structure/B4670363.png)

![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4670384.png)
![N-(2-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4670388.png)

![1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4670393.png)
